Product packaging for 3-(Allylamino)propanoic acid(Cat. No.:)

3-(Allylamino)propanoic acid

Cat. No.: B8654422
M. Wt: 129.16 g/mol
InChI Key: NAANFCPBPVLOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Allylamino)propanoic acid (CAS 10478-52-1) is an organic compound with a molecular formula of C 6 H 11 NO 2 and a molecular weight of 129.16 g/mol . This reagent, supplied with a purity of ≥98%, features a propanoic acid chain linked to an allylamine group, making it a valuable bifunctional building block in organic synthesis and chemical biology . The compound has a predicted boiling point of 246.6 ± 23.0 °C and a melting point range of 104-114 °C . Its structure, containing both a carboxylic acid and an amine group, allows it to participate in various chemical reactions, such as the formation of amides and Michael additions, leveraging the reactivity of the terminal alkene from the allyl group. As a versatile synthetic intermediate, this compound is useful for constructing more complex molecules. Researchers may employ it in the development of polymers, ligands, and prodrugs. The compound's properties include two hydrogen bond donors and three hydrogen bond acceptors, with an experimental LogP value of -2.22, indicating high hydrophilicity . Please note that this product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) for proper handling procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B8654422 3-(Allylamino)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3-(prop-2-enylamino)propanoic acid

InChI

InChI=1S/C6H11NO2/c1-2-4-7-5-3-6(8)9/h2,7H,1,3-5H2,(H,8,9)

InChI Key

NAANFCPBPVLOSQ-UHFFFAOYSA-N

Canonical SMILES

C=CCNCCC(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Allylamino Propanoic Acid and Analogues

Direct Amination and Alkylation Strategies

Direct methods for forming the core structure of 3-(allylamino)propanoic acid involve the straightforward reaction between precursors containing the propanoic acid backbone and an allylamine (B125299) source. These strategies are often valued for their simplicity and the use of readily available starting materials.

Reaction of Halogenated Propanoic Acid Derivatives with Allylamine

One of the most direct synthetic routes is the nucleophilic substitution of a halogenated propanoic acid derivative with allylamine. wikipedia.org In this reaction, the amino group of allylamine acts as a nucleophile, displacing a halide (typically chloride or bromide) from the 3-position of the propanoic acid chain.

The general reaction is as follows: X-CH₂CH₂COOH + H₂N-CH₂CH=CH₂ → H₂N(CH₂CH=CH₂)CH₂CH₂COOH + HX (where X = Cl, Br)

This method is a classical N-alkylation approach. The reaction is typically performed in the presence of a base to neutralize the hydrohalic acid byproduct, which drives the reaction to completion. The choice of solvent and temperature can influence the reaction rate and yield. While straightforward, this method can sometimes be complicated by overalkylation, where the product, this compound, reacts further with the halogenated starting material to form a tertiary amine. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.

Reactant 1Reactant 2Key ConditionProduct
3-Chloropropanoic acidAllylamineBase (e.g., Na₂CO₃)This compound
3-Bromopropanoic acidAllylamineHeatThis compound
Ethyl 3-bromopropanoateAllylamineBase, followed by hydrolysisThis compound

Michael Addition Approaches for β-Amino Acids

The aza-Michael addition is a powerful and widely used method for synthesizing β-amino acids and their derivatives. nih.govresearchgate.net This reaction involves the conjugate 1,4-addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, such as acrylic acid or its esters. researchgate.net For the synthesis of this compound, allylamine is added to acrylic acid or an acrylate (B77674) ester.

The reaction can proceed without a catalyst, particularly at elevated temperatures, but is often facilitated by the use of Lewis or Brønsted acids or bases. researchgate.netresearchgate.net The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields. nih.gov This method is highly atom-economical, as all atoms from the reactants are incorporated into the product. A key advantage is the selective formation of the mono-adduct, avoiding the overalkylation issues that can plague substitution reactions. researchgate.net A variety of catalysts, including acidic alumina (B75360) under solvent-free conditions, have been developed to enhance the efficiency and selectivity of this transformation. researchgate.net

AmineMichael AcceptorCatalyst/ConditionProductYield
AllylamineAcrylic acidHeatThis compoundGood
AllylamineEthyl acrylateTrifluoromethanesulfonic acidEthyl 3-(allylamino)propanoateHigh
BenzylaminesMethyl acrylateMicrowave irradiationCorresponding β-amino estersGood nih.gov
Primary aminesEthyl acrylateAcidic alumina (solvent-free)Mono-adduct β-amino estersHigh researchgate.net

Reductive Amination Routes

Reductive amination is a versatile two-step, often one-pot, process for forming amines. wikipedia.orgmasterorganicchemistry.com This method converts a carbonyl group into an amine via an intermediate imine or enamine. wikipedia.org To synthesize this compound, a suitable three-carbon carbonyl compound, such as 3-oxopropanoic acid (malonic semialdehyde) or its ester, is reacted with allylamine.

The initial reaction between the carbonyl compound and allylamine forms an imine intermediate, with the loss of a water molecule. This imine is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough not to reduce the initial carbonyl compound but are effective at reducing the imine as it forms. masterorganicchemistry.comyoutube.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is another effective reduction method. wikipedia.orgyoutube.com This approach offers good control and avoids overalkylation. masterorganicchemistry.com

Carbonyl PrecursorAmineReducing AgentProduct
3-Oxopropanoic acidAllylamineNaBH₃CNThis compound
Methyl 3-oxopropanoateAllylamineH₂/Pd-CMethyl 3-(allylamino)propanoate
Aldehydes/KetonesPrimary/Secondary AminesNaBH(OAc)₃Substituted Amines masterorganicchemistry.com

Catalytic Synthesis Approaches

Catalytic methods provide elegant and efficient pathways to C-N bond formation, often with high levels of selectivity and under milder conditions than classical methods. These approaches are central to modern synthetic organic chemistry.

Palladium-Catalyzed Carbon-Nitrogen Bond Formation (e.g., α-allylation of unprotected amino acid esters)

Palladium catalysis is a cornerstone of modern C-N bond formation, most notably in the context of allylic amination (Tsuji-Trost reaction). organic-chemistry.org This methodology can be applied to the synthesis of N-allylated amino acids. ccspublishing.org.cn The reaction typically involves the oxidative addition of a palladium(0) catalyst to an allylic substrate, such as an allyl carbonate or acetate, to form a π-allyl palladium(II) complex. ccspublishing.org.cnnih.gov This electrophilic complex is then attacked by the nucleophilic amino group of an amino acid or its ester to form the N-allylated product, regenerating the Pd(0) catalyst.

While many studies focus on the α-allylation of amino acid esters to form α,α-disubstituted amino acids, acs.orgnih.gov conditions can be tuned to favor N-allylation. ccspublishing.org.cn The choice of solvent, base, and ligands is crucial for controlling the chemoselectivity between N-allylation and O-allylation (esterification) when unprotected amino acids are used. ccspublishing.org.cn This catalytic cycle provides a powerful route to allylamino acid derivatives under relatively mild conditions. ccspublishing.org.cn

Amino Acid DerivativeAllylic SubstrateCatalyst SystemProduct Type
Unprotected Amino AcidAllyl methyl carbonatePd(0) / LigandO-allylated, N-allylated, or N,O-diallylated amino acid ccspublishing.org.cn
NH₂-unprotected amino acid estersAlkynesChiral aldehyde / Palladiumα,α-disubstituted α-amino acid esters acs.org
Unprotected amino acid estersAllyl acetatePicolinaldehyde / Ni(II) / Pd(0)α-quaternary α-allyl amino acid esters nih.gov

Lewis Acid Catalysis in Allylamino System Formation

Lewis acids are employed as catalysts to enhance the reactivity of substrates in various organic transformations. wikipedia.org In the context of forming allylamino systems, Lewis acids can play a crucial role, particularly in facilitating Michael additions. researchgate.net By coordinating to the carbonyl oxygen of an α,β-unsaturated ester like ethyl acrylate, a Lewis acid increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by allylamine.

This activation lowers the energy barrier for the conjugate addition, allowing the reaction to proceed under milder conditions and often with improved rates and yields. Common Lewis acids used for this purpose include zinc compounds (e.g., Zn(OMe)₂), boron trifluoride (BF₃), and aluminum- or titanium-based reagents. nih.govnih.govmdpi.com The cooperative action of a Lewis acid and a Brønsted base can also be utilized to facilitate the reaction between N-allylamines and carbonyl compounds. researchgate.net

Reaction TypeSubstrate 1Substrate 2Lewis Acid CatalystFunction of Catalyst
Michael AdditionAllylamineEthyl AcrylateBF₃·OEt₂Activates the acrylate beilstein-journals.org
Allylboron AdditionAldiminesAllylboron reagentsZn(OMe)₂Accelerates allyl exchange nih.gov
α-AlkylationGlycinate Schiff baseN-allylamineB(C₆F₅)₃ / Chiral Zn-complexCooperative activation researchgate.net
Allylic C–H aminationSecondary amineOlefinBF₃ (as amine complex)Modulates amine nucleophilicity nih.gov

Chelation-Assisted Catalytic Processes

Chelation-assisted catalytic processes represent a powerful strategy for the regioselective functionalization of C-H bonds, which are typically unreactive. In the context of synthesizing derivatives of propanoic acid, this methodology allows for the introduction of substituents at specific positions that are otherwise difficult to access.

Detailed research findings indicate that bidentate directing groups can be employed to facilitate palladium-catalyzed γ-arylation of aliphatic carboxylic acid derivatives. The 8-aminoquinoline (B160924) group, for instance, has been successfully used as a directing group in these transformations. This protocol enables the γ-selective arylation of aliphatic acids, including amino acids that possess β-quaternary or secondary centers. The mechanism involves the coordination of the directing group to the palladium catalyst, which positions the metal center in proximity to the target γ-C(sp³)-H bond, facilitating its activation and subsequent coupling with an aryl halide. A key aspect of this method is the use of excess acid derivative, which helps to prevent multiple arylations by competitively binding to the catalyst. This technique is cost-effective as it does not require an external ligand.

Directing GroupMetal CatalystTarget BondFunctionalization TypeReference
8-AminoquinolinePalladiumγ-C(sp³)-HArylation
2-(Methylthio)anilinePalladiumγ-C-HArylation

Multi-Component and Combinatorial Synthesis Paradigms

Multi-component reactions (MCRs) and combinatorial synthesis are highly efficient strategies for rapidly generating libraries of structurally diverse molecules from simple starting materials. These approaches are particularly valuable in drug discovery for creating a wide range of analogues for biological screening.

One-Pot Reaction Sequences in Complex Derivative Formation

One-pot, multi-component reactions (MCRs) are synthetic strategies where three or more reactants are combined in a single vessel to form a product that incorporates portions of all starting materials. This approach is lauded for its efficiency, reduction of waste, and ability to construct complex molecules in a single step.

The synthesis of β-amino acids and their derivatives is well-suited to MCRs. For example, a facile one-pot synthesis of various 3-amino-3-arylpropionic acids has been developed using a three-component reaction of an arylaldehyde, malonic acid, and ammonium (B1175870) acetate. Similarly, a four-component one-pot procedure has been established to assemble 3-heteroarylpropionic acids from commercially available materials, affording the target compounds in high yields without the need for chromatographic purification. These methods exemplify how MCRs can streamline the synthesis of complex derivatives by forming multiple chemical bonds in a single synthetic operation.

Reaction Name/TypeComponentsProduct TypeKey FeaturesReferences
Three-Component ReactionArylaldehyde, Malonic Acid, Ammonium Acetate3-Amino-3-arylpropionic acidFacile, one-pot synthesis of β-amino acid core.
Four-Component ReactionCommercially available materials3-Heteroarylpropionic acidHigh yields, no chromatography needed.
Furo[2,3-d]pyrimidine SynthesisArylglyoxal monohydrates, 1,3-dimethylbarbituric acid, AlkylisocyanidesFuro[2,3-d]pyrimidine derivativesEnvironmentally benign, catalyzed by ZrOCl₂·8H₂O in water.
Pyrrolo[2,3-d]pyrimidine SynthesisN,N-dimethyl-6-aminouracil, Aryl glyoxal (B1671930) monohydrates, Aryl amines5-Arylamino-pyrrolo[2,3-d]pyrimidinesMicrowave-assisted, good to excellent yields.

Solution-Phase Parallel Synthesis of Libraries

Solution-phase parallel synthesis has emerged as a robust method for the rapid generation of chemical libraries, complementing traditional solid-phase synthesis. This approach is advantageous because it avoids issues associated with solid supports, such as reagent compatibility and cleavage difficulties, and often employs well-established, high-yielding solution-phase reactions. The development of efficient purification and isolation techniques has made this method highly amenable to automation and high-throughput synthesis.

In the context of amino acid analogues, a solution-based methodology was employed to generate a library of ninety-four uridine (B1682114) antibiotic analogs. The synthesis utilized robust reactions like reductive amination and peptide bond formation, which produce relatively pure products in high yields, thereby minimizing the need for extensive purification. Automated liquid handlers and multi-well reaction vessels, such as the 24-position MiniBlock XT, are often used to streamline the process, from reactant dispensation to solvent evaporation. This strategy allows for the efficient and relatively large-scale preparation of small molecule libraries crucial for accelerating lead identification and optimization in drug discovery.

Library TypeSynthetic ApproachKey ReactionsThroughput/EquipmentReferences
Uridine Antibiotic AnalogsSolution-phase parallel synthesisReductive amination, Peptide coupling24-position MiniBlock XT, Tecan automated liquid handler
Acyclic Nucleoside AcetamidesSolution-phase parallel synthesisAmide coupling (HATU)Centrifugal evaporation, Automated purification
Peptide Libraries (for DECLs)Solution-phase Fmoc-based synthesisAmide coupling (DMTMM)N/A

Enantioselective and Stereocontrolled Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of enantioselective and stereocontrolled synthetic methods is paramount for producing single, desired stereoisomers of this compound and its analogues.

Chiral Auxiliaries and Catalysts in Allylamino Propanoic Acid Synthesis

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. An auxiliary is a chiral moiety that is temporarily attached to a substrate, directs a stereoselective transformation, and is subsequently removed to yield the enantiomerically enriched product.

For the synthesis of β-amino acids, chiral bicyclic N,O-acetals derived from isoserine have proven to be effective. These scaffolds undergo highly diastereoselective alkylation at the α-position. The stereochemical outcome of this alkylation is controlled by the relative configuration of the stereocenters in the bicyclic system. Another prominent example is the use of pseudoephenamine glycinamide (B1583983) as a chiral auxiliary. Enolization of this compound followed by reaction with an aldehyde or ketone affords aldol (B89426) addition products with high stereocontrol, which can then be readily converted into β-hydroxy-α-amino acids. An efficient enantioselective synthesis of chiral α-disubstituted β-homoprolines has also been developed based on the stereodivergent allylation of chiral N-tert-butanesulfinyl imines. This method allows for the creation of the desired stereocenter by selecting the appropriate configuration of the chiral auxiliary.

Diastereoselective and Enantioselective Pathways

Achieving high levels of stereocontrol requires carefully designed synthetic pathways that favor the formation of one stereoisomer over all others. These pathways often exploit the inherent stereochemistry of the starting materials and reagents.

A notable diastereoselective pathway involves the alkylation of chiral isoserine derivatives. The reaction proceeds through a highly pyramidalized chiral enolate, and the alkylation can occur with either retention or inversion of configuration depending on the thermodynamic stability of the diastereomeric intermediates, which is governed by steric interactions. Quantum mechanical calculations have shown that a concave-face alkylation is favored due to minimized torsional and steric strain.

Stereodivergent synthesis provides a powerful tool for accessing different stereoisomers from a common precursor. For instance, the synthesis of α-disubstituted β-homoprolines can be directed to form a specific absolute configuration by either changing the configuration of the tert-butanesulfinamide chiral auxiliary or by using a different stereodivergent allylation protocol with the same auxiliary. These stereocontrolled routes are essential for accessing the full range of stereochemically diverse β,β′-disubstituted α-amino acids, which are prevalent in many biologically active natural products.

MethodStereocontrol ElementStereochemical OutcomeMechanism/Key FeatureReferences
Alkylation of N,O-acetalsChiral bicyclic scaffold from L-isoserineDiastereoselective (retention or inversion)Controlled by steric interactions in a pyramidalized enolate intermediate.
AldolizationPseudoephenamine glycinamide auxiliaryDiastereoselective (syn products)Enolization followed by reaction with aldehydes/ketones.
Allylation of IminesN-tert-butanesulfinamide auxiliaryEnantioselective and StereodivergentConfiguration switch possible by changing auxiliary or allylation protocol.

Alternative Precursor-Based Synthesis

The synthesis of this compound and its analogues can be achieved through various routes that utilize precursors other than the direct Michael addition to acrylic acid. These alternative methodologies often involve the modification of readily available building blocks such as 3-hydroxypropionic acid or the functionalization of other substituted propanoic acids.

Modifications of Hydroxypropanoic Acids (e.g., 3-hydroxypropionic acid)

One strategic approach to the synthesis of this compound involves the transformation of 3-hydroxypropanoic acid. This method typically proceeds through a two-step sequence involving dehydration followed by a nucleophilic addition.

The initial step is the dehydration of 3-hydroxypropionic acid to form acrylic acid. This elimination reaction is a well-established industrial process. The resulting acrylic acid, an α,β-unsaturated carbonyl compound, is then susceptible to aza-Michael addition.

The second step involves the conjugate addition of allylamine to the acrylic acid intermediate. This reaction forms the desired carbon-nitrogen bond, yielding this compound. The reaction is typically carried out under mild conditions and can be facilitated by various catalysts.

StepReactionDescriptionKey Parameters
1Dehydration3-Hydroxypropionic acid is heated, often in the presence of a catalyst, to eliminate a water molecule and form acrylic acid.Temperature, Catalyst
2Aza-Michael AdditionAllylamine is added to the acrylic acid intermediate. The nucleophilic amine attacks the β-carbon of the unsaturated acid.Solvent, Temperature, Catalyst (optional)

This synthetic route offers the advantage of utilizing 3-hydroxypropionic acid, which can be derived from renewable biological sources, positioning it as a potentially sustainable method for producing this compound.

Functionalization of Other Substituted Propanoic Acid Building Blocks

Another versatile strategy for the synthesis of this compound involves the use of propanoic acid derivatives bearing a leaving group at the 3-position. This approach allows for the direct nucleophilic substitution by allylamine.

Commonly used precursors in this category include 3-halopropanoic acids, such as 3-chloropropanoic acid or 3-bromopropanoic acid. The reaction proceeds via an SN2 mechanism where the amino group of allylamine displaces the halide ion. This method is generally straightforward and can provide good yields of the desired product. However, potential side reactions, such as elimination, may occur, and the reaction conditions need to be carefully controlled. A patent describes a process for producing N-methyl-beta-alanine derivatives, which mentions that using chloropropionic acid or bromopropionic acid as a raw material with methylamine (B109427) can generate more byproducts and result in low yields google.com.

Alternatively, other leaving groups can be employed. For instance, the hydroxyl group of 3-hydroxypropionic acid can be activated by converting it into a better leaving group, such as a tosylate or mesylate. This in situ functionalization is then followed by the addition of allylamine to effect the substitution.

A notable method for the synthesis of related N-substituted β-amino acids involves the aza-Michael addition of amines to acrylic acid or its esters. For example, the reaction of 4-aminophenol (B1666318) with acrylic acid in water at reflux has been used to afford N-(4-hydroxyphenyl)-β-alanine nih.gov. This highlights the utility of acrylic acid derivatives as key intermediates that can be generated from other substituted propanoic acids. Microwave-assisted Michael additions of amines to α,β-unsaturated esters have also been shown to be efficient, leading to decreased reaction times and increased yields nih.gov.

PrecursorReagentReaction TypeConditions
3-Halopropanoic acid (e.g., 3-chloropropanoic acid)AllylamineNucleophilic Substitution (SN2)Base, Solvent, Temperature
3-Hydroxypropanoic acid1. Activating agent (e.g., TsCl, MsCl) 2. AllylamineActivation and Nucleophilic SubstitutionBase, Solvent, Temperature
Acrylic acid (from dehydration of 3-hydroxypropanoic acid)AllylamineAza-Michael AdditionSolvent, Temperature

The choice of the specific substituted propanoic acid building block and the reaction conditions can be tailored to optimize the yield and purity of the final this compound product.

Chemical Reactivity and Derivatization of 3 Allylamino Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, engaging in reactions typical of aliphatic carboxylic acids. These include the formation of amides, esters, and salts, each of which proceeds through well-established mechanisms.

The formation of an amide bond by reacting the carboxylic acid group of 3-(Allylamino)propanoic acid with a primary or secondary amine is a fundamental transformation. As a β-amino acid, it can be incorporated into peptide chains, creating peptidomimetics with altered structural and biological properties compared to their α-amino acid counterparts. nih.govacs.org The direct reaction between a carboxylic acid and an amine is typically unfavorable as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

This activation is commonly achieved using coupling reagents developed for peptide synthesis. iris-biotech.de These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. bachem.com A variety of coupling strategies can be employed, with the choice often depending on factors like steric hindrance, desired reaction conditions, and the need to suppress side reactions like racemization. iris-biotech.depeptide.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize racemization and improve efficiency, carbodiimides are often used with additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS). bachem.compeptide.com For instance, the synthesis of cyclic peptides containing β-alanine has been successfully achieved using DCC. nih.gov

Onium Salts (Aminium/Uronium and Phosphonium): These reagents are highly efficient and lead to rapid amide bond formation. sigmaaldrich.com Aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) form activated OBt or OAt esters. sigmaaldrich.com Phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also powerful coupling agents, particularly effective for hindered couplings. bachem.compeptide.com

The general process involves dissolving this compound in a suitable aprotic solvent (e.g., DMF, DCM), adding the coupling reagent and any additives, followed by the addition of the desired amine component and a non-nucleophilic base (e.g., DIEA) to neutralize any acids formed. google.com

Table 1: Common Coupling Reagents for Amide Bond Formation
Reagent ClassExamplesTypical AdditiveKey Characteristics
CarbodiimidesDCC, EDCHOBt, NHSCost-effective; EDC and its urea (B33335) byproduct are water-soluble. peptide.com
Aminium/Uronium SaltsHATU, HBTU, HCTUNone required (base is needed)Highly efficient, fast reaction times, low racemization. peptide.comsigmaaldrich.com
Phosphonium SaltsPyBOP, PyAOPNone required (base is needed)Very effective for sterically hindered amino acids and reducing racemization. bachem.com

The carboxylic acid moiety of this compound can be converted into an ester through reaction with an alcohol. The most common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgchemistrysteps.com

The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of the alcohol is typically used, or the water formed as a byproduct is removed from the reaction mixture. chemistrysteps.comcerritos.edu The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. nrochemistry.commasterorganicchemistry.com

For example, reacting this compound with ethanol (B145695) in the presence of sulfuric acid would yield ethyl 3-(allylamino)propanoate. This reaction is analogous to the synthesis of similar N-substituted β-alanine esters, such as ethyl N-ethyl-beta-alaninate. biosynth.com

Table 2: Conditions for Fischer Esterification
ReactantCatalystTypical ConditionsPurpose of Conditions
Alcohol (e.g., Methanol (B129727), Ethanol)H₂SO₄, TsOH, HClReflux temperature, excess alcoholTo shift the reaction equilibrium towards the ester product (Le Châtelier's Principle). chemistrysteps.com
AlcoholAcid CatalystRemoval of water (e.g., Dean-Stark apparatus)To shift the reaction equilibrium by removing a product. organic-chemistry.org

The specific ionic form of this compound is pH-dependent:

In acidic solutions (low pH): The carboxylate group is protonated to form a neutral carboxylic acid (–COOH). The amine group remains protonated (–NH₂⁺–). The molecule, therefore, carries a net positive charge and will form a salt with the conjugate base of the acid used (e.g., a hydrochloride salt with HCl). aklectures.com

In neutral solutions (near the isoelectric point): The zwitterionic form (–NH₂⁺–CH₂CH₂COO⁻) predominates. wikipedia.orgaklectures.com

In basic solutions (high pH): The ammonium group is deprotonated to a neutral secondary amine (–NH–). The carboxyl group remains in its anionic carboxylate form (–COO⁻). The molecule thus carries a net negative charge and can form salts with cations such as Na⁺ or K⁺. aklectures.com

This behavior is characteristic of all amino acids and allows for the formation of various salts by reacting this compound with strong acids or bases. researchgate.netlibretexts.org

Reactions Involving the Secondary Amine Group

The secondary amine in this compound is nucleophilic and can undergo reactions such as alkylation and acylation, providing another avenue for derivatization.

N-Alkylation involves the reaction of the secondary amine with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to form a tertiary amine. wikipedia.org This reaction is a nucleophilic substitution where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. A base is often required to neutralize the hydrogen halide byproduct. A potential complication of N-alkylation is overalkylation, where the resulting tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts further with the alkylating agent to form a quaternary ammonium salt. wikipedia.orgnih.gov Reaction conditions, such as the stoichiometry of reactants, can be controlled to favor mono-alkylation.

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or acid anhydride (B1165640), to form an amide. google.com This reaction is generally very efficient. For example, reacting this compound with acetyl chloride or acetic anhydride in the presence of a base (like pyridine (B92270) or triethylamine) would yield N-acetyl-3-(allylamino)propanoic acid. The base serves to neutralize the HCl or acetic acid byproduct. This reaction effectively "caps" the nitrogen, which can be useful as a protecting group strategy in multi-step syntheses.

Table 3: Reactions of the Secondary Amine
Reaction TypeReagent ClassExample ReagentProduct Functional Group
N-AlkylationAlkyl HalideMethyl Iodide (CH₃I)Tertiary Amine
N-AcylationAcid ChlorideAcetyl Chloride (CH₃COCl)Amide (N-Acyl derivative)
N-AcylationAcid AnhydrideAcetic Anhydride ((CH₃CO)₂O)Amide (N-Acyl derivative)

The structure of this compound is well-suited for the synthesis of nitrogen-containing heterocyclic compounds. Both the β-amino acid backbone and the N-allyl group can participate in cyclization reactions.

One important transformation is the intramolecular cyclization to form a lactam, a cyclic amide. For instance, if the carboxylic acid moiety is activated (e.g., as an acid chloride or active ester), the secondary amine can act as an intramolecular nucleophile, though this would form a strained four-membered ring (azetidinone or β-lactam). A more common strategy involves using the N-allyl group. Intramolecular cyclization of N-allyl amides and similar structures is a known method for producing γ-lactams (five-membered rings) and other heterocyclic systems, often mediated by transition metals like palladium or rhodium. scispace.comresearchgate.net

Furthermore, β-amino acids and their esters are valuable precursors for the synthesis of six-membered heterocyclic rings like piperidones. youtube.com For example, a Dieckmann condensation or similar cyclization strategies could potentially be employed on a suitably derivatized this compound to construct a piperidone ring system. The presence of the allyl group offers additional possibilities for subsequent reactions, such as ring-closing metathesis, which can be used to form larger, more complex heterocyclic structures. nih.gov

Schiff Base Formation and Condensation Reactions

The reactivity of this compound is characterized by the distinct chemistries of its secondary amine and carboxylic acid functional groups, which readily participate in condensation reactions. A condensation reaction is a process where two molecules combine, typically with the elimination of a small molecule like water. libretexts.org

While the reaction of a primary amine with an aldehyde or ketone yields a stable imine, commonly known as a Schiff base, the secondary amine of this compound reacts to form an unstable iminium ion. primescholars.comrroij.commdpi.com This intermediate is highly reactive and can participate in subsequent transformations.

The carboxylic acid moiety undergoes condensation reactions to form a variety of derivatives. libretexts.org

Esterification: In the presence of an acid catalyst, the carboxylic acid can react with an alcohol to form an ester, releasing a molecule of water. libretexts.org

Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride or using coupling agents) and reacted with a primary or secondary amine to form a stable amide bond. This is the fundamental reaction in peptide synthesis.

Conversely, the secondary amine can react with activated carboxylic acids or acyl chlorides to form an N-substituted amide. These condensation reactions are fundamental in synthesizing a wide array of derivatives from this compound. nih.govresearchgate.netmdpi.comnih.gov

Reactions Involving the Allyl Group

The allyl group provides a reactive handle for carbon-carbon bond formation and functional group transformations, significantly expanding the synthetic potential of this compound.

Olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds. nih.gov The terminal alkene of this compound can participate in several types of metathesis reactions, often catalyzed by ruthenium-based complexes like Grubbs' catalysts. researchgate.net The presence of a nearby heteroatom, such as the nitrogen in the amino acid, can influence the reaction's rate and efficiency, sometimes through a chelation-assisted mechanism. acs.org

Cross-Metathesis (CM): This reaction occurs between the allyl group and another olefin, leading to the formation of new, substituted alkenes. It is a versatile method for introducing diverse functional groups. ox.ac.uknih.gov

Ring-Closing Metathesis (RCM): If another olefin is present within the same molecule, RCM can be employed to form cyclic structures, including macrocycles. nih.govresearchgate.net

Reaction TypeCatalystReactantProductFinding
Cross-MetathesisGrubbs' II CatalystN-Allyl Amino Acid + Partner OlefinSubstituted Olefin ProductAllows for functionalization of the allyl side-chain. nih.gov
Ring-Closing MetathesisHoveyda-Grubbs' II CatalystDi-alkenyl Amino AcidCyclic Amino Acid DerivativeEnables synthesis of 12- to 24-membered macrocycles. researchgate.net
HomodimerizationZ-selective Ru-catalystN-Allyl Amino AcidDimerized ProductThe amino acid side-chain and olefin identity influence catalyst activity and selectivity. acs.org

The allyl group's double bond is also amenable to palladium-catalyzed cross-coupling reactions, such as the Heck reaction. This allows for the formation of a C-C bond between the alkene and an aryl or vinyl halide, providing a route to complex structures like homophenylalanine precursors. nih.gov

Hydroamination: This is the addition of an N-H bond across the double bond of the alkene. rsc.org For this compound, this can occur in an intramolecular fashion, leading to the formation of a cyclic amine, or intermolecularly with another amine. Iridium-catalyzed systems have been shown to be effective for the hydroamination of allylic and homoallylic amines, affording valuable diamine products with high atom economy. rsc.orgutexas.edu The reaction can proceed with high regioselectivity, often favoring the Markovnikov product. utexas.edu

Cycloaddition Reactions: The alkene of the allyl group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azomethine ylides or nitrile oxides, leading to the formation of five-membered heterocyclic rings. beilstein-journals.orguchicago.eduresearchgate.net This provides a direct route to structurally complex, nitrogen-containing scaffolds.

Cyclopropanation: The double bond can be converted into a cyclopropane (B1198618) ring. A common method is the Simmons-Smith reaction, which uses a zinc carbenoid. However, a significant challenge with allylic amines is a competing reaction that leads to N-ylide formation. acs.org This issue can often be overcome by incorporating a nearby chelating group (like a hydroxyl) that coordinates to the zinc reagent, favoring the desired cyclopropanation pathway. acs.org Rhodium-catalyzed cyclopropanation is another powerful method for this transformation. nih.govorganic-chemistry.org

The alkene of the allyl group can undergo oxidation to introduce oxygen-containing functional groups.

Epoxidation: The double bond can be converted to an epoxide, a three-membered cyclic ether, using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The presence of the tertiary amine in the molecule may require specific, mild reaction conditions to prevent side reactions like N-oxidation. researchgate.netorganic-chemistry.org

Dihydroxylation: The alkene can be converted into a vicinal diol (a glycol). The stereochemical outcome of this reaction depends on the reagents used: libretexts.org

Syn-dihydroxylation: This results in the addition of two hydroxyl groups to the same face of the double bond. It is typically achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orgmasterorganicchemistry.com

Anti-dihydroxylation: This adds the two hydroxyl groups to opposite faces of the double bond. This is usually accomplished in a two-step process: epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orgyoutube.com

Multi-functional Group Transformations and Orthogonal Protection Strategies

The presence of three distinct functional groups (secondary amine, carboxylic acid, alkene) in this compound necessitates careful planning for selective transformations. Orthogonal protection strategies are crucial for achieving this selectivity. researchgate.net An orthogonal set of protecting groups allows for the deprotection of one functional group under specific conditions without affecting the others. sigmaaldrich.com

The allyl group itself is a key component of several important protecting groups used in synthesis, particularly in peptide chemistry:

Alloc (Allyloxycarbonyl): Used to protect amines. It is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. thaiscience.info

Allyl Ester: Used to protect carboxylic acids.

Both Alloc and allyl ester groups are cleaved under mild conditions using a palladium(0) catalyst, making them orthogonal to many other common protecting groups. sigmaaldrich.comgoogle.comnih.gov

For this compound, a synthetic strategy might involve:

Protecting the amine with a Boc group and the carboxylic acid as a methyl or ethyl ester.

Performing transformations on the unprotected allyl group (e.g., metathesis, dihydroxylation).

Selectively deprotecting either the amine or the carboxylic acid for further reactions, leaving the modified allyl moiety intact.

Protecting GroupFunctional Group ProtectedCleavage ConditionsOrthogonal To
Fmoc (9-Fluorenylmethoxycarbonyl)AmineBase (e.g., Piperidine)Boc, Allyl, Alloc, tBu esters
Boc (tert-Butoxycarbonyl)AmineAcid (e.g., TFA)Fmoc, Allyl, Alloc
Alloc (Allyloxycarbonyl)AminePd(0) catalyst (e.g., Pd(PPh₃)₄)Fmoc, Boc, tBu esters
Allyl Ester Carboxylic AcidPd(0) catalyst (e.g., Pd(PPh₃)₄)Fmoc, Boc, tBu esters
tBu (tert-Butyl) EsterCarboxylic AcidAcid (e.g., TFA)Fmoc, Allyl, Alloc

This strategic use of protection and deprotection allows for the stepwise and controlled derivatization of each functional part of the this compound molecule, enabling the synthesis of complex target structures. thaiscience.info

Advanced Spectroscopic and Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques

Proton (¹H) NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule, while Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton.

In the ¹H NMR spectrum of 3-(Allylamino)propanoic acid, distinct signals are expected for the protons of the propanoic acid backbone and the allyl group. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons adjacent to the carboxylic acid group and the amino group will be deshielded and appear at a higher chemical shift. The integration of the peaks corresponds to the number of protons in each unique environment, and the splitting patterns (e.g., triplet, quartet) arise from spin-spin coupling between neighboring protons, providing valuable information about the connectivity of the atoms. docbrown.info

The ¹³C NMR spectrum of this compound would show distinct peaks for each of the six carbon atoms in the molecule, as they are all in different chemical environments. The carbon atom of the carboxyl group is typically observed at a high chemical shift (downfield), while the carbons of the allyl group and the propanoic acid backbone appear at lower chemical shifts (upfield). docbrown.info

¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
-COOH 10-12 Broad Singlet
-CH₂-COOH 2.5 Triplet
-CH₂-NH- 2.9 Triplet
-NH- 1-3 Broad Singlet
-NH-CH₂- 3.2 Doublet
-CH=CH₂ 5.8 Multiplet

¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
-COOH 175
-CH₂-COOH 35
-CH₂-NH- 45
-NH-CH₂- 52
-CH=CH₂ 135

Two-Dimensional (2D) NMR Experiments for Connectivity Analysis (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for determining the connectivity of atoms in a molecule. science.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons of the two -CH₂- groups in the propanoic acid backbone, as well as between the protons of the allyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. This allows for the unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying connectivity across heteroatoms (like the nitrogen in the amino group) and quaternary carbons (like the carboxyl carbon). For example, it would show a correlation between the protons on the -CH₂-NH- group and the carbon of the -NH-CH₂- group. sdsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound, with a molecular formula of C₆H₁₁NO₂, the expected exact mass of the molecular ion [M+H]⁺ would be approximately 130.0868.

Tandem Mass Spectrometry for Structural Characterization

Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented and their fragment ions are analyzed. This provides detailed structural information. unt.edu The fragmentation of this compound would likely proceed through several pathways, including:

Loss of the carboxyl group: A common fragmentation pathway for carboxylic acids is the loss of COOH (45 Da) or CO₂ (44 Da). docbrown.info

Cleavage of the C-N bond: The bond between the propanoic acid backbone and the nitrogen atom can break, leading to fragments corresponding to the propanoic acid moiety and the allyl amine moiety.

Fragmentation of the allyl group: The allyl group can undergo fragmentation, leading to the loss of ethylene (B1197577) (28 Da).

Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
130 [M+H]⁺
112 [M+H - H₂O]⁺
85 [M+H - COOH]⁺
57 [CH₂=CH-CH₂-NH₂]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected for the carboxylic acid, the secondary amine, and the alkene functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band, while the C=O stretch will be a strong, sharp peak. docbrown.info The N-H stretch of the secondary amine will be a medium intensity peak, and the C=C stretch of the allyl group will also be observable. msu.edu

Raman spectroscopy provides complementary information to IR spectroscopy. westmont.edu For this compound, the C=C double bond of the allyl group is expected to show a strong signal in the Raman spectrum.

Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Alkane C-H stretch 2850-3000
Amine N-H stretch 3300-3500 (medium)
Carboxylic Acid C=O stretch 1700-1725 (strong)
Alkene C=C stretch 1640-1680 (medium)
Amine N-H bend 1550-1650
Carboxylic Acid C-O stretch 1210-1320
Amine C-N stretch 1020-1250

Chiral Chromatography and Polarimetry for Enantiomeric Excess Determination

The separation of enantiomers and the determination of enantiomeric excess (e.e.) are critical steps in the synthesis and characterization of chiral compounds. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone technique for this purpose. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC):

The enantiomers of β-amino acids can be effectively separated using chiral stationary phases (CSPs). nih.gov These phases are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. For β-amino acids, including N-alkylated derivatives, various types of CSPs have proven effective. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly successful in resolving underivatized amino acids. sigmaaldrich.com The separation mechanism often involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance. sigmaaldrich.comsigmaaldrich.com

The choice of mobile phase is also crucial for achieving optimal separation. A mixture of an organic modifier (like methanol (B129727) or ethanol) and an acidic or basic additive in a non-polar solvent is commonly used. uni-giessen.de The precise composition of the mobile phase can be fine-tuned to maximize the resolution between the enantiomeric peaks.

Table 1: General Parameters for Chiral HPLC Separation of β-Amino Acids

ParameterDescriptionTypical Values/Conditions
Chiral Stationary Phase The chiral selector immobilized on the column packing material.Macrocyclic glycopeptides (e.g., Teicoplanin-based), Pirkle-type (e.g., (R,R)-Whelk-O1), Ligand-exchange phases. sigmaaldrich.comuni-giessen.de
Mobile Phase The solvent system that carries the analyte through the column.n-Hexane/Ethanol (B145695)/Trifluoroacetic acid/Isopropylamine mixtures. uni-giessen.de
Detection The method used to detect the analyte as it elutes from the column.UV-Vis spectroscopy is common, typically at a wavelength where the analyte absorbs light (e.g., 225 nm). uni-giessen.de
Flow Rate The speed at which the mobile phase moves through the column.Typically in the range of 0.5 - 1.5 mL/min. uni-giessen.de
Temperature The operating temperature of the column.Often controlled to ensure reproducible retention times, typically around 25°C. uni-giessen.de

Polarimetry:

Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. anton-paar.com This rotation is known as the optical rotation and is a characteristic property of an enantiomer. The magnitude and direction of the rotation are used to determine the enantiomeric excess of a sample.

The specific rotation, [α], is a standardized measure of the optical rotation and is calculated using the Biot law:

[α] = α / (l * c)

where:

α is the observed optical rotation in degrees.

l is the path length of the polarimeter cell in decimeters.

c is the concentration of the sample in g/mL.

A pure enantiomer will have a specific rotation, while its mirror image will rotate light by the same magnitude but in the opposite direction. A racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero. By measuring the optical rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated using the following formula:

e.e. (%) = ([α]observed / [α]max) * 100

where [α]max is the specific rotation of the pure enantiomer.

While powerful, polarimetry is most accurate for samples with a significant enantiomeric excess and can be less reliable for samples with very low e.e. values. It is often used in conjunction with chiral chromatography for a comprehensive analysis of enantiomeric purity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides definitive information about bond lengths, bond angles, and the absolute configuration of chiral centers.

For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure.

Table 2: Representative Crystallographic Data for β-Alanine Hydrochloride semanticscholar.org

ParameterValue
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.7414(5)
b (Å) 7.4671(6)
c (Å) 16.5288(11)
Volume (ų) 1202.31(14)
Z 8

This data for a closely related compound provides a foundational understanding of the type of structural information that can be obtained for this compound through X-ray crystallography. The presence of the allyl group would be expected to influence the crystal packing and intermolecular interactions compared to β-alanine.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is often used to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For a molecule like 3-(Allylamino)propanoic acid, DFT calculations would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Methods like B3LYP with a basis set such as 6-311++G(d,p) are standard for such calculations, providing a balance between accuracy and computational cost. These calculations are foundational for understanding the molecule's shape and electron distribution.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, this analysis would reveal the most likely sites for electrophilic and nucleophilic attack.

Calculation of Spectroscopic Parameters (e.g., vibrational frequencies, chemical shifts)

Theoretical calculations can predict spectroscopic properties that can be compared with experimental data for structure validation. By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. This helps in assigning the peaks observed in an experimental spectrum to specific molecular vibrations, such as the C=O stretch of the carboxylic acid, the N-H bend of the amine, or the C=C stretch of the allyl group. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra, confirming the chemical environment of each atom.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) conformers and the energy barriers between them. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. Understanding the preferred conformations is essential as the molecular shape can significantly influence its physical properties and biological activity.

Reaction Pathway Modeling and Transition State Identification

Theoretical chemistry can be used to model the mechanism of chemical reactions. For a molecule like this compound, this could involve modeling its synthesis, decomposition, or reactions with other molecules. By mapping the energy changes along a reaction coordinate, chemists can identify the transition state—the highest energy point on the reaction pathway that connects reactants to products. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction. This modeling provides detailed insights into how the reaction occurs at a molecular level.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (like a solvent) at a given temperature and pressure. For this compound, an MD simulation could show how the flexible allyl and propanoic acid chains move and fold, and how the molecule forms hydrogen bonds with water molecules.

Data Tables

While detailed theoretical research findings for this compound are not available in the cited literature, some basic computational predictions have been reported.

Table 1: Computed Molecular Properties for this compound

PropertyValueDescription
TPSA (Topological Polar Surface Area)49.33 ŲA measure of the surface area of polar atoms, related to drug transport properties.
LogP (Octanol-Water Partition Coefficient)0.2367A measure of a compound's hydrophobicity.
Hydrogen Bond Acceptors2The number of atoms that can accept a hydrogen bond (e.g., the oxygen atoms).
Hydrogen Bond Donors2The number of atoms that can donate a hydrogen bond (e.g., the N-H and O-H groups).
Rotatable Bonds5The number of single bonds that can rotate freely, indicating molecular flexibility.

In Silico Screening and Library Design for Chemical Space Exploration

Computational and theoretical chemistry studies are pivotal in modern drug discovery, enabling the efficient exploration of vast chemical space to identify novel bioactive molecules. In silico screening and the design of chemical libraries around a core scaffold are fundamental strategies in this process. The this compound structure represents a versatile and synthetically accessible scaffold. Its inherent functionalities—a secondary amine, a carboxylic acid, and a terminal alkene—provide multiple points for chemical modification, making it an attractive starting point for combinatorial library design and virtual screening campaigns.

The exploration of chemical space involves navigating the immense territory of all possible molecules, which is estimated to exceed 10^60 compounds for small organic molecules alone. univr.it By focusing on a specific scaffold, such as propanoic acid derivatives, researchers can systematically explore localized, yet promising, regions of this space. humanjournals.com The goal is to design libraries of compounds with diverse physicochemical properties and spatial arrangements to maximize the chances of interacting with a specific biological target.

This compound as a Core Scaffold

The utility of this compound as a scaffold is rooted in its molecular properties. Computational analysis provides key descriptors that inform its potential for derivatization and its drug-like characteristics. chemscene.com These descriptors are crucial for the initial stages of library design, helping to ensure that the resulting virtual compounds fall within a desirable property space.

Table 1: Computed Physicochemical Properties of this compound. chemscene.com
PropertyValueDescription
Molecular FormulaC₆H₁₁NO₂The elemental composition of the molecule.
Molecular Weight129.16 g/molThe mass of one mole of the compound.
Topological Polar Surface Area (TPSA)49.33 ŲA measure of the surface area of polar atoms, which correlates with cell permeability.
LogP (Octanol-Water Partition Coefficient)0.2367Indicates the lipophilicity of the molecule.
Hydrogen Bond Donors2The number of hydrogen atoms attached to electronegative atoms (N, O).
Hydrogen Bond Acceptors2The number of electronegative atoms (N, O) with lone pairs.
Rotatable Bonds5The number of bonds that allow free rotation, indicating molecular flexibility.

Virtual Library Design and Enumeration

Using this compound as a template, a virtual library can be constructed by systematically modifying its reactive sites. This process, known as library enumeration, involves defining a set of building blocks or reagents that can be computationally attached to the core scaffold. For instance:

N-Acylation/Alkylation: The secondary amine can be acylated with a diverse set of carboxylic acids or alkylated with various halides.

Amide Formation: The carboxylic acid moiety can be converted to amides using a library of primary and secondary amines.

Allyl Group Modification: The terminal double bond of the allyl group can undergo various chemical transformations, such as epoxidation, dihydroxylation, or metathesis, to introduce further diversity.

This approach allows for the creation of a vast virtual library containing thousands or even millions of unique compounds. nih.govdrugdesign.org Studies on similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have demonstrated the power of this strategy in generating diverse libraries for screening against microbial pathogens and cancer cell lines. mdpi.commdpi.comnih.gov

In Silico Screening of the Virtual Library

Once a virtual library is generated, it can be screened against a biological target of interest using various computational techniques. Molecular docking is a primary method used to predict the binding affinity and orientation of each compound in the library within the active site of a target protein. drugdesign.orgnih.gov This process filters the large virtual library down to a smaller, more manageable set of "hits" with a higher probability of being active. mdpi.com

For example, a virtual library derived from the this compound scaffold could be docked against the active site of a specific enzyme or receptor. The docking program calculates a score for each compound based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. drugdesign.org Compounds with the most favorable scores are prioritized for synthesis and experimental testing.

The table below illustrates a hypothetical subset of a virtual library based on the this compound scaffold, showcasing how simple modifications can alter key molecular properties relevant for in silico screening.

Table 2: Example of a Hypothetical Virtual Library Subset Derived from this compound.
Compound IDModificationMolecular Weight (g/mol)Predicted LogPPredicted TPSA (Ų)
Scaffold-001N-Acetylation171.190.1568.56
Scaffold-002Methyl Ester Formation143.180.8138.33
Scaffold-003Amidation with Aniline204.251.4571.39
Scaffold-004N-Benzoylation233.261.9868.56
Scaffold-005Allyl Dihydroxylation163.17-0.7589.56

The generation and screening of such libraries enable a systematic exploration of the chemical space surrounding the this compound core. This computational approach accelerates the identification of promising lead compounds by focusing synthetic efforts on molecules with the highest predicted potential, thereby saving significant time and resources in the early stages of drug discovery. nih.gov

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The formation of 3-(allylamino)propanoic acid via the conjugate addition of allylamine (B125299) to acrylic acid is a key reaction for which mechanistic understanding is paramount. This aza-Michael addition is a subset of Michael reactions, which are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The general mechanism involves the nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated carboxylic acid. researchgate.net

While specific kinetic data for the reaction between allylamine and acrylic acid are not extensively reported, kinetic studies of analogous aza-Michael additions of primary amines to acrylates provide a strong basis for understanding the reaction rate and mechanism. Generally, the aza-Michael addition is found to follow second-order kinetics, being first order with respect to both the amine and the acrylate (B77674). whiterose.ac.uk The reaction is typically base-catalyzed, although the amine reactant itself can act as a base, especially in the absence of an external catalyst. upc.edu

The rate of the reaction is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the Michael acceptor, the solvent, and the presence of catalysts. For primary amines like allylamine, the reaction proceeds through two potential addition steps, with the second addition to the newly formed secondary amine being significantly slower due to steric hindrance and reduced nucleophilicity. rsc.org

Table 1: Representative Kinetic Data for Aza-Michael Additions of Amines to Acrylates
AmineAcrylateCatalystSolventRate Constant (k)Reference
n-Dibutylaminen-Butyl acrylateCuBTCNot specifiedHigh yield (~98%) in 2h proquest.com
Anilinen-Butyl acrylateCuBTCNot specified62% yield in 24h proquest.com
(S)-α-MethylbenzylamineMethyl acrylateNone (Microwave)Solvent-free95% yield in 10 min nih.gov
(S)-α-MethylbenzylamineMethyl methacrylateNone (Microwave)Solvent-freeModerate yield in 9h nih.gov

The data in Table 1 illustrates that the reaction rates are highly dependent on the structure of the amine and the acrylate, as well as the reaction conditions. Aliphatic amines generally react faster than aromatic amines due to their higher basicity and nucleophilicity. proquest.com The use of microwave irradiation can significantly accelerate the reaction. nih.gov

The aza-Michael addition is generally believed to proceed through a stepwise mechanism involving a zwitterionic intermediate. In the case of the synthesis of this compound, the nitrogen atom of allylamine attacks the β-carbon of acrylic acid, leading to the formation of a zwitterionic intermediate where the nitrogen is positively charged and the α-carbon is negatively charged, stabilized by the adjacent carboxylate group.

Table 2: Proposed Intermediates and Transition States in the Aza-Michael Addition
StepSpeciesDescription
1ReactantsAllylamine and Acrylic Acid
2Transition State 1 (TS1)Formation of the C-N bond between the amine and the β-carbon of the acrylate.
3Zwitterionic IntermediateA species with a positive charge on the nitrogen and a negative charge delocalized over the α-carbon and the carboxylate group.
4Transition State 2 (TS2)Proton transfer from the nitrogen to the α-carbon. This can be an intramolecular or intermolecular process.
5ProductThis compound

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.orgias.ac.in In the context of the synthesis of this compound, isotopic labeling experiments could provide definitive evidence for the proposed mechanism. For instance, a kinetic isotope effect (KIE) could be observed by replacing the hydrogen atoms on the nitrogen of allylamine with deuterium (B1214612). wikipedia.orglibretexts.orgprinceton.edu

If the N-H bond is broken in the rate-determining step (i.e., the proton transfer), a primary KIE (kH/kD > 1) would be expected. baranlab.org A study on a related conjugate addition reaction leading to a Morita–Baylis–Hillman-type intermediate utilized monodeuterated acetic acid as a deuterium source to label the product, confirming the involvement of acid-mediated tautomerization. acs.org

Table 3: Potential Isotopic Labeling Experiments for Mechanistic Elucidation
Labeled ReactantPotential Information GainedExpected Outcome
Allyl-ND2-amineInvolvement of N-H bond cleavage in the rate-determining step.Observation of a primary kinetic isotope effect (kH/kD > 1) if proton transfer is rate-limiting.
Acrylic acid labeled with ¹³C at the α- or β-carbonConfirmation of the site of nucleophilic attack.Analysis of the product by NMR or mass spectrometry to determine the position of the ¹³C label.
Reaction in D₂O as solventRole of the solvent in the proton transfer step.Incorporation of deuterium at the α-carbon of the product if the solvent acts as a proton source. nih.gov

These experiments, while not specifically reported for this compound, represent standard methods in physical organic chemistry for mechanistic investigation and could be readily applied to this system.

Stereochemical Mechanism Elucidation

Since this compound itself is an achiral molecule, the elucidation of its stereochemical mechanism is relevant in the context of its derivatization to form chiral products. Chirality can be introduced by using a chiral amine, a prochiral α,β-unsaturated ester, or a chiral catalyst in the aza-Michael addition. nih.govhilarispublisher.com

The conjugate addition of a nucleophile to a prochiral α,β-unsaturated carbonyl compound can lead to the formation of a new stereocenter at the β-position. The stereochemical outcome of such reactions is determined by the facial selectivity of the nucleophilic attack. In diastereoselective conjugate additions, a chiral auxiliary on the Michael acceptor or donor directs the incoming nucleophile to one face of the double bond. nih.gov

For example, the addition of an amine to an α,β-unsaturated ester bearing a chiral auxiliary can proceed with high diastereoselectivity. nih.govacs.org The mechanism involves the formation of a transition state where the chiral auxiliary blocks one face of the molecule, forcing the amine to attack from the less sterically hindered face. Similarly, enantioselective aza-Michael additions can be achieved using chiral catalysts, such as chiral amines or metal complexes, which create a chiral environment around the reactants and favor the formation of one enantiomer over the other. nih.govtandfonline.com

Heterogeneous Catalysis Mechanisms Involving Related Carboxylic Acids

The use of heterogeneous catalysts for the synthesis of this compound and related β-amino acids offers advantages in terms of catalyst separation and reusability. wikipedia.org Metal-organic frameworks (MOFs) and zeolites are promising classes of heterogeneous catalysts for aza-Michael additions. proquest.comresearchgate.netresearchgate.net

The mechanism of heterogeneous catalysis in these reactions typically involves the activation of either the amine or the acrylic acid on the catalyst surface. For instance, in the case of a Lewis acidic catalyst like the copper-based MOF, CuBTC, the copper centers can coordinate to the carbonyl oxygen of the acrylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. proquest.com

Alternatively, a basic heterogeneous catalyst can deprotonate the amine, increasing its nucleophilicity. In the case of zeolite catalysts, which possess both Brønsted and Lewis acid sites, the reaction can be facilitated through various pathways. osti.govtaylorfrancis.commdpi.com The Brønsted acid sites can protonate the carbonyl group of the acrylic acid, activating it for nucleophilic attack. The confinement effects within the zeolite pores can also influence the reaction selectivity and rate. researchgate.net The reaction on a solid acid catalyst can be envisioned to proceed through the adsorption of the reactants onto the active sites, followed by surface reaction and desorption of the product. um.edu.mt

Advanced Applications in Chemical Sciences and Materials

Building Blocks for Complex Organic Molecules.

The bifunctional nature of 3-(Allylamino)propanoic acid, combined with the synthetic handle provided by its terminal alkene, makes it a valuable precursor for a variety of intricate molecular structures. Its utility spans the synthesis of non-canonical amino acids, heterocyclic systems, and as a foundational scaffold for creating diverse chemical libraries.

Precursors for α-Quaternary Amino Acid Derivatives.

α-Quaternary amino acids, characterized by the presence of two non-hydrogen substituents on the α-carbon, are of significant interest in medicinal chemistry and peptide design due to their ability to induce conformational constraints in peptides. While direct synthesis of these structures can be challenging, β-amino acids like this compound can serve as valuable starting materials.

Methodologies have been developed for the synthesis of γ-amino esters with α-quaternary carbon centers through dual NHC/photoredox catalysis. nih.gov These methods often involve the generation of radical intermediates that can be coupled with various substrates. The allyl group in this compound offers a site for such radical functionalization or other transformations to build up the necessary complexity at the α-position of the final amino acid derivative.

Furthermore, scalable synthetic routes to quaternary α-arylated amino acids have been established, often starting from simpler amino acid precursors. nih.gov The propanoic acid backbone of this compound provides a suitable framework that can be elaborated through various synthetic strategies, such as alkylation or arylation, to introduce the desired quaternary substitution. The presence of the allyl group allows for orthogonal chemical modifications, further expanding the diversity of the accessible α-quaternary amino acid derivatives.

Intermediates in the Synthesis of Nitrogen-Containing Heterocycles.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.gov this compound provides a versatile platform for the construction of these cyclic systems. The secondary amine and carboxylic acid can participate in cyclization reactions, while the allyl group can be used for subsequent functionalization or to direct the regioselectivity of ring formation.

For instance, derivatives of propanoic acid have been utilized in the synthesis of novel nitrogen heterocyclic compounds with potential biological activity. nih.gov The synthetic strategy often involves the condensation of the amino acid moiety with other reagents to form the heterocyclic core. The allyl group can be strategically employed in ring-closing metathesis reactions or other cyclization cascades to afford complex heterocyclic architectures.

Moreover, the synthesis of nitrogen-containing heterocyclic scaffolds through sequential reactions of aminoalkynes with carbonyls highlights the utility of bifunctional building blocks. mdpi.com Although this compound contains an alkene rather than an alkyne, similar principles of intramolecular cyclization and condensation can be applied, leveraging the reactivity of the amine and carboxylic acid functionalities.

Heterocyclic System Synthetic Strategy involving Propanoic Acid Derivatives Potential Role of Allyl Group
BenzimidazolesCondensation with ortho-phenylenediaminesPost-cyclization functionalization
Imidazo[4,5-b]phenazinesMulti-step synthesis involving cyclization reactionsDirecting regioselectivity, enabling further modifications
PyridinesSequential amination-cyclization-aromatization cascadesParticipation in cycloaddition reactions

Scaffolds for Modular Chemical Assembly.

The concept of modular chemical assembly involves the use of versatile building blocks that can be readily and selectively functionalized to create libraries of diverse compounds. This compound is an excellent candidate for such a scaffold due to its three distinct functional handles: the secondary amine, the carboxylic acid, and the allyl group.

Each of these functional groups can be addressed with a high degree of chemoselectivity, allowing for a stepwise and controlled construction of complex molecules. For example, the carboxylic acid can be converted to an amide, the amine can be acylated or alkylated, and the allyl group can undergo a wide range of transformations, including oxidation, reduction, hydroformylation, or metathesis. This orthogonal reactivity is a cornerstone of modular synthesis.

This trifunctional nature allows for the creation of diverse molecular frameworks. By systematically varying the reagents used to modify each functional group, a large and structurally diverse library of compounds can be rapidly assembled from this single, versatile scaffold.

Polymer Science and Engineering.

The presence of both a polymerizable group (allyl) and functional moieties (amine and carboxylic acid) makes this compound a valuable monomer in the field of polymer science. It can be incorporated into polymers to impart specific functionalities or to serve as a building block for novel bio-derived materials.

Monomer Units for Functional Polymers and Copolymers.

Polymers bearing allyl functionalities are a unique class of materials that allow for a wide range of post-polymerization modifications. nih.gov The incorporation of this compound as a monomer or comonomer introduces pendant carboxylic acid and amine groups along the polymer backbone, which can be protected or free. These functional groups can significantly influence the properties of the resulting polymer, such as its solubility, thermal stability, and adhesive properties.

The free-radical polymerization of allylamine (B125299) and its salts has been studied, demonstrating the feasibility of incorporating such monomers into polymer chains. researchgate.net Copolymers containing this compound can be designed to have a range of properties. For example, the carboxylic acid groups can be used to create pH-responsive polymers or to chelate metal ions. The amine groups can be quaternized to produce cationic polymers for applications such as gene delivery or antimicrobial coatings.

Polymer Type Monomer Key Functional Group Potential Application
HomopolymerThis compoundAmine, Carboxylic Acid, AllylFunctional coatings, adhesives
CopolymerThis compound with StyreneCarboxylic AcidpH-responsive materials
CopolymerThis compound with AcrylatesAmineCationic polymers for biomedical use

Development of Bio-Derived and Biorenewable Polymeric Materials.

There is a growing demand for polymers derived from renewable resources to reduce our reliance on fossil fuels. Amino acids are attractive bio-based monomers for the synthesis of polymers such as polyamides. The structure of this compound, with its amine and carboxylic acid functionalities, is analogous to the monomers used in the production of certain polyamides.

The synthesis of new bio-polyamides from terpenes has demonstrated the potential of using renewable feedstocks for the production of high-performance polymers. semanticscholar.org While not directly derived from a biological source, the amino acid structure of this compound aligns with the principles of creating bio-inspired and potentially biodegradable polymers. The presence of the allyl group offers a unique advantage, as it can be used for cross-linking the polymer chains, thereby tuning the mechanical properties of the resulting material. This could lead to the development of novel biorenewable thermosets or elastomers.

Materials Science Applications

The versatile chemical nature of this compound makes it a promising candidate for various applications in materials science, from functional coatings to the synthesis of complex polymer networks.

The amine and carboxylic acid groups of this compound can be utilized to anchor the molecule to surfaces, while the allyl group provides a site for further functionalization or cross-linking. This makes it a potential component in the development of functional coatings. For example, poly(allylamine hydrochloride) (PAH), a polymer with a similar amine functionality, has been used to create multilayer coatings with antibacterial and biocompatible properties when combined with ZnO nanoparticles. nih.gov The positive charge of the protonated amine groups in PAH facilitates the adhesion of negatively charged species. nih.gov Similarly, a polymer derived from this compound could be used to create coatings with tailored surface properties.

The carboxylic acid group can interact with metal oxide surfaces, forming carboxylate bonds. researchgate.net This interaction can be leveraged to create protective or functional layers on various substrates. The pendant allyl groups would then be exposed on the surface, available for further reactions to impart properties such as hydrophobicity, biocompatibility, or reactivity towards other molecules. nih.govresearchgate.net

As a bifunctional molecule, this compound can serve as a versatile intermediate in the synthesis of more complex and specialized materials. acs.orgresearchgate.net Its structure is based on β-alanine, a naturally occurring β-amino acid that is a precursor in various chemical and pharmaceutical fields. nih.govresearchgate.net Derivatives of propanoic acid are recognized as valuable chemical building blocks.

For instance, the carboxylic acid can be converted to an acid chloride or ester, which can then react with other functional groups to build larger molecular architectures. The allylamino group can participate in reactions such as Michael additions or serve as a nucleophile. This dual reactivity allows for the construction of molecules with precise functionalities for applications in areas like drug delivery or the synthesis of bioactive compounds. nih.govmdpi.com The synthesis of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has been explored for developing antimicrobial and anticancer candidates. nih.govmdpi.com

The pendant allyl groups in polymers derived from this compound are ideal for forming cross-linked polymer networks. wikipedia.orglibretexts.org Cross-linking transforms linear or branched polymers into a three-dimensional network, significantly enhancing their mechanical properties, thermal stability, and chemical resistance. libretexts.org

A particularly efficient method for cross-linking allyl groups is the thiol-ene reaction, a type of "click chemistry" that proceeds with high yield and selectivity under mild conditions, often initiated by UV light. nih.govmdpi.comnih.gov In this reaction, a thiol group (-SH) adds across the double bond of the allyl group, forming a stable thioether linkage. researchgate.net This process is widely used to create hydrogels, elastomers, and thermosets with tunable properties. mdpi.comnih.gov The density of cross-links, and thus the material properties, can be controlled by the concentration of the allyl-functionalized polymer and the thiol cross-linker. nih.gov

Table 2: Cross-linking Reactions Involving Allyl Groups

Reaction Type Reactants Key Features
Thiol-Ene Reaction Allyl group, Thiol group High efficiency, mild conditions, "click chemistry"
Free Radical Polymerization Allyl groups Can lead to highly cross-linked networks

Catalysis and Reaction Medium Development

The ability of this compound to coordinate with metal ions makes it a candidate for applications in catalysis, particularly in the design of specialized ligands.

Amino acids and their derivatives are well-established as effective ligands in transition metal-catalyzed reactions. mdpi.comresearchgate.netmdpi.comnih.gov They can coordinate with metal ions through their amino and carboxylate groups, forming stable chelate rings. wikipedia.orglibretexts.org This coordination can influence the reactivity and selectivity of the metal center in catalytic transformations. scirp.orgvt.edunih.gov

The structure of this compound, being a derivative of β-alanine, allows it to act as a bidentate N,O-ligand. wikipedia.org The resulting metal complex would also feature a pendant allyl group, which could be used to immobilize the catalyst on a solid support or to introduce additional functionalities. The versatility of amino acid-based ligands allows for the fine-tuning of the electronic and steric properties of the catalyst, which is crucial for achieving high efficiency and selectivity in chemical reactions. mdpi.commdpi.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Allyl methacrylate
Styrene
ε-allyl caprolactone
Allylamine
Poly(allylamine hydrochloride) (PAH)
ZnO
β-alanine

Organocatalytic Applications Involving Propanoic Acid Derivatives

While specific organocatalytic applications of this compound are not extensively documented in scientific literature, the broader class of propanoic acid derivatives, particularly chiral β-amino acids, constitutes a significant and versatile group of organocatalysts. These molecules are instrumental in a variety of asymmetric transformations, leveraging their bifunctional nature—possessing both an acidic carboxylic acid group and a basic amino group—to facilitate stereoselective bond formation.

The primary mechanism through which many of these catalysts operate involves the formation of key intermediates such as enamines or iminium ions. Proline, a cyclic secondary amino acid, is a foundational example of this type of organocatalyst and has paved the way for the development of numerous derivatives. mdpi.commdpi.comwikipedia.org The carboxylic acid moiety often plays a crucial role in the catalytic cycle, acting as a proton shuttle or participating in hydrogen bonding to orient the substrates and control the stereochemical outcome of the reaction. wikipedia.org

Propanoic acid derivatives have been successfully employed in a range of organocatalytic reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. wikipedia.orgacs.orgmdpi.com The structural diversity of these derivatives allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for specific transformations.

Research Findings on Propanoic Acid Derivative-Catalyzed Reactions

Recent research has highlighted the efficacy of various propanoic acid derivatives in asymmetric synthesis. For instance, β-amino acids have been shown to be highly efficient organocatalysts for the conjugate addition of aldehydes to N-substituted maleimides. mdpi.com The stereochemical outcome of these reactions can be influenced by the structure of the β-amino acid catalyst. mdpi.com

In the realm of aldol reactions, which are fundamental carbon-carbon bond-forming reactions, proline and its derivatives have been extensively studied. mdpi.comwikipedia.orgresearchgate.net They catalyze the direct asymmetric aldol reaction between ketones and aldehydes, typically affording the products with high levels of diastereo- and enantioselectivity. wikipedia.orgacs.org The generally accepted mechanism involves the formation of an enamine from the ketone and the amine catalyst, which then attacks the aldehyde. wikipedia.org

The following tables summarize representative data from studies on organocatalytic reactions employing propanoic acid derivatives.

Performance of Proline-Based Catalysts in Asymmetric Michael Addition
CatalystReactionSolventYield (%)Enantiomeric Excess (ee, %)Reference
L-ProlineCyclohexanone + trans-β-NitrostyreneEthanol (B145695)GoodUp to 97 mdpi.com
Table 1. This table illustrates the effectiveness of L-proline as an organocatalyst in the asymmetric Michael addition, showcasing high enantioselectivity.
Efficacy of β-Amino Acid Organocatalysts in Michael Addition
Catalyst TypeReactionKey FindingReference
Alicyclic β-Amino AcidsIsobutyraldehyde + N-benzylmaleimideEnantioselectivity is dependent on the catalyst's stereochemistry. mdpi.com
Table 2. This table highlights the influence of the catalyst structure on the stereochemical outcome in Michael additions catalyzed by β-amino acid derivatives.
Organocatalytic Asymmetric Aldol Reactions
CatalystReactantsDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
L-ProlineGlycine derivative + AldehydeUp to >100:1Up to >99.5 acs.org
Boron-fused Primary Amino AmidesKetones + Aromatic AldehydesUp to 90:10 (anti:syn)Up to 94 nih.gov
Table 3. This table presents data on the high stereoselectivity achieved in asymmetric aldol reactions using proline and other amino acid derivatives as organocatalysts.

The development of novel propanoic acid derivatives continues to be an active area of research. For example, modifying the catalyst backbone or introducing additional functional groups can lead to improved performance or expand the scope of applicable reactions. nih.gov These advancements underscore the potential of chiral carboxylic acids and their derivatives as powerful tools in asymmetric organocatalysis. researchgate.netresearchgate.net

Sustainable and Green Chemistry Approaches in 3 Allylamino Propanoic Acid Research

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal reaction has an atom economy of 100%, meaning no atoms are wasted as byproducts.

The primary and most direct route to 3-(Allylamino)propanoic acid is the aza-Michael addition of allylamine (B125299) to acrylic acid. wikipedia.orgresearchgate.net This reaction is an exemplary case of high atom economy, as it is an addition reaction where two molecules combine to form a single product without the generation of any byproducts.

Reaction: Allylamine + Acrylic Acid → this compound

The theoretical atom economy for this synthesis is calculated as follows:

Compound Molecular Formula Molar Mass (g/mol)
Reactants
Allylamine C₃H₇N 57.09
Acrylic Acid C₃H₄O₂ 72.06
Total Reactant Mass 129.15
Product
This compound C₆H₁₁NO₂ 129.16
Total Product Mass 129.16
Atom Economy \multicolumn{2}{r }{(129.16 / 129.15) * 100%}
Result \multicolumn{2}{r }{~100% }

This calculation demonstrates that the aza-Michael addition is an inherently green and efficient method for synthesizing this compound. Optimizing reaction efficiency, therefore, shifts focus to maximizing the chemical yield and reducing the need for complex purification steps that consume energy and solvents. Strategies to enhance yield include the careful selection of catalysts and reaction conditions to minimize potential side reactions, such as the polymerization of acrylic acid or double addition to the amine. rsc.org

Solvent-Free and Aqueous Medium Reactions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional reliance on volatile organic solvents (VOCs) contributes to pollution and poses health and safety risks. Green chemistry encourages the use of safer alternatives, such as water, or eliminating the solvent altogether.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. The aza-Michael reaction can be effectively performed in water. utrgv.edu Research on similar amine additions to acrylates has shown that water can sometimes accelerate reaction rates compared to organic solvents, a phenomenon attributed to hydrophobic effects. utrgv.edu Conducting the synthesis of this compound in an aqueous medium simplifies the process and significantly reduces its environmental footprint.

Solvent-Free Reactions: Solvent-free, or neat, conditions represent another highly effective green chemistry approach. nih.gov Performing the aza-Michael addition by directly mixing allylamine and acrylic acid, often with a catalyst, can lead to several benefits. These include reduced waste, lower costs associated with solvent purchase and disposal, and often, faster reaction times due to high reactant concentrations. researchgate.netmdpi.com Several studies on the aza-Michael addition of various amines to acrylates have demonstrated high yields under solventless conditions, sometimes facilitated by a heterogeneous catalyst or microwave irradiation. nih.govmdpi.com

ApproachAdvantagesConsiderations
Aqueous Medium Non-toxic, non-flammable, low cost, potential for rate enhancement. utrgv.eduProduct solubility and separation; potential for pH sensitivity.
Solvent-Free High reactant concentration, reduced waste, no solvent cost, simplified workup. nih.govPotential for high viscosity, need for effective heat management.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, aligning with green chemistry principles by improving energy efficiency. Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases. galchimia.com

The application of microwave energy to the synthesis of this compound via the aza-Michael addition can offer significant enhancements:

Reduced Reaction Times: Reactions that might take several hours under conventional heating can often be completed in minutes using microwave irradiation. galchimia.comresearchgate.net

Increased Yields and Purity: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields. researchgate.net

Energy Efficiency: By heating the reactants directly, microwave synthesis can be more energy-efficient than traditional oil baths or heating mantles.

Studies on related aza-Michael additions have consistently shown these advantages. For instance, the addition of various amines to acrylates and other unsaturated compounds has been successfully performed under microwave irradiation, often in water or under solvent-free conditions, further enhancing the green credentials of the process. mdpi.comdntb.gov.ua

Heating MethodTypical Reaction TimeEnergy InputKey Advantage
Conventional Heating Hours to DaysIndirect, less efficientSimplicity of setup
Microwave Irradiation MinutesDirect, highly efficientDrastic rate acceleration, higher purity researchgate.net

Catalyst Recycling and Design for Reduced Environmental Impact

While the aza-Michael addition can proceed without a catalyst, employing one can significantly increase the reaction rate and selectivity. From a green chemistry perspective, the ideal catalyst is highly effective, non-toxic, and, crucially, recyclable. The use of heterogeneous catalysts (those in a different phase from the reactants, typically solid) is particularly advantageous.

Homogeneous catalysts, which are dissolved in the reaction mixture, are often difficult to separate from the product, leading to contamination and catalyst loss. In contrast, heterogeneous catalysts can be easily removed by simple filtration and reused in subsequent reaction cycles, minimizing waste and reducing costs. proquest.com

For the synthesis of this compound, several types of recyclable heterogeneous catalysts could be conceptually applied based on research into similar aza-Michael additions:

Acidic Alumina (B75360): Has been used to selectively catalyze the mono-addition of primary amines to acrylates under solvent-free conditions. nih.gov

Metal-Organic Frameworks (MOFs): Materials like CuBTC have proven to be effective and reusable catalysts for the aza-Michael addition, maintaining their crystalline structure and activity over multiple runs. proquest.com

Zeolites and Clays: These naturally occurring or synthetic materials can act as solid acid or base catalysts and are easily recovered.

Polymer-Supported Catalysts: Active catalytic species can be immobilized on a polymer backbone, combining the reactivity of homogeneous catalysts with the ease of separation of heterogeneous ones.

The design of such catalysts focuses on creating stable, active sites that can facilitate the reaction efficiently while resisting leaching into the reaction medium, ensuring their longevity and reusability. researchgate.net

Renewable Feedstock Utilization (Conceptual Basis from Related Compounds)

A core objective of sustainable chemistry is to shift from a fossil fuel-based economy to one that utilizes renewable resources. The synthesis of this compound can be envisioned from bio-based feedstocks through the sustainable production of its precursors, acrylic acid and allylamine. nih.govbohrium.com

Renewable Acrylic Acid: Traditionally derived from propylene, acrylic acid can now be produced via greener routes. A prominent pathway involves the fermentation of renewable sugars (e.g., from corn or lignocellulosic biomass) to produce 3-hydroxypropionic acid (3-HP), which is then catalytically dehydrated to yield acrylic acid. researchgate.netmdpi.comacs.orgenergy.gov Another route uses glycerol (B35011), a byproduct of biodiesel production, which can be converted to acrolein and then oxidized to acrylic acid. intratec.us

Renewable Allylamine: The synthesis of allylamine is conventionally based on petrochemicals like allyl chloride and ammonia. google.comgoogle.com A conceptual bio-based route can be proposed starting from glycerol. Glycerol can be dehydrated to acrolein, a key intermediate. Acrolein can then be converted to allylamine through reductive amination. While direct bio-production of allylamine is not established, related amines like benzylamine (B48309) have been produced from glucose via engineered metabolic pathways, suggesting future possibilities for other amines. nih.gov

By combining these bio-based pathways, a fully renewable synthesis of this compound becomes conceptually feasible.

PrecursorConventional SourceRenewable PathwayRenewable Feedstock
Acrylic Acid Propylene (Fossil Fuel)Fermentation to 3-HP, then dehydration. acs.orgSugars (Biomass)
Acrylic Acid Propylene (Fossil Fuel)Dehydration of glycerol to acrolein, then oxidation. intratec.usGlycerol (Biodiesel byproduct)
Allylamine Allyl Chloride (Fossil Fuel)(Conceptual) Dehydration of glycerol to acrolein, then reductive amination.Glycerol (Biodiesel byproduct)

This approach, which leverages platform chemicals derived from biomass, represents a long-term strategy for reducing the carbon footprint and environmental impact of producing valuable chemicals like this compound. springernature.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(allylamino)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Thiol-ene "click" chemistry and nucleophilic substitution are common approaches. For example, reacting allylamine with β-propiolactone under basic conditions (e.g., NaHCO₃) at 60–80°C yields this compound. Solvent polarity and stoichiometric ratios (e.g., 1:1.2 allylamine:lactone) significantly affect regioselectivity and purity. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is advised .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify backbone connectivity (e.g., allylic protons at δ 5.2–5.8 ppm, carboxylic acid at δ ~12 ppm) and FT-IR for functional groups (C=O stretch ~1700 cm⁻¹, N-H bend ~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ mode ensures molecular ion alignment (theoretical [M+H]⁺ = 130.0868). Cross-validate with computational methods (DFT-based NMR prediction) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in aqueous solutions?

  • Methodological Answer : Due to potential skin/eye irritation, use PPE (gloves, goggles) and work in a fume hood. Neutralize acidic byproducts (e.g., HCl from synthesis) with NaHCO₃ before disposal. Store the compound at 4°C in airtight containers to prevent oxidation of the allyl group. Refer to GHS-compliant SDS sheets for spill management (e.g., absorb with vermiculite) .

Advanced Research Questions

Q. How do pH and solvent polarity affect the conformational stability of this compound?

  • Methodological Answer : Perform pH-dependent NMR (e.g., ¹H NMR in D₂O with pH 2–12 adjustments) to monitor carboxylate/amine protonation states. Computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) predicts dominant conformers: at low pH, the zwitterionic form stabilizes via intramolecular H-bonding, while high pH favors extended conformations. Solvent dielectric constants (e.g., DMSO vs. water) alter tautomeric equilibria, validated by UV-Vis spectroscopy .

Q. What metabolic pathways degrade this compound in mammalian systems, and how can intermediates be tracked?

  • Methodological Answer : In vitro models (e.g., mouse hepatocytes) incubated with this compound (1 mM, 37°C) reveal β-oxidation to 3-aminopropanoic acid. Use LC-MS/MS (negative ion mode, m/z 130→87) to detect phase-II metabolites like sulfated or glucuronidated forms. Isotopic labeling (¹³C-carboxyl) with GC-MS quantifies CO₂ release from decarboxylation. Compare fragmentation patterns with libraries (e.g., HMDB) .

Q. How do conflicting data on the compound’s sodium ion affinity impact interpretation of its transport mechanisms?

  • Methodological Answer : Discrepancies in ΔrH° values (e.g., 201 kJ/mol vs. literature 195 kJ/mol for Na⁺ adducts) may arise from ionization techniques (ESI vs. MALDI). Replicate experiments using ion mobility spectrometry (IMS) under controlled humidity and calibrate with alanine (reference ΔrH° = 39.89 kJ/mol). Density functional theory (DFT) simulations of Na⁺-ligand interactions can resolve binding site ambiguities .

Q. What analytical challenges arise in distinguishing this compound from its hydroxylated analogs?

  • Methodological Answer : Hydroxylation at the allyl group (e.g., 3-(2-hydroxyallylamino)propanoic acid) creates isomers with near-identical molecular weights. Use derivatization (e.g., silylation with BSTFA) followed by GC×GC-TOF MS to enhance separation. Alternatively, HPLC-DAD with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) resolves peaks based on hydroxyl group polarity. Validate with synthetic standards .

Q. Can this compound act as a precursor for bioactive molecules, and what functionalization strategies are viable?

  • Methodological Answer : The allyl group enables thiol-ene reactions with cysteine residues for protein conjugation (e.g., PEGylation). For drug design, introduce sulfonamide or urea moieties via nucleophilic acyl substitution. Catalytic hydrogenation (H₂/Pd-C) reduces the allyl group to propyl, altering pharmacokinetic properties. Monitor reaction progress with TLC (Rf shift from 0.5 to 0.3 in EtOAc/hexane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.